N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a thiophen-2-yl substituent at the para position of the benzamide core and a 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl group at the amide nitrogen. The compound’s structural uniqueness lies in its hybrid pharmacophore design, combining a triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a thiophene moiety (imparting π-electron-rich characteristics).
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(2)16(12-22-10-9-19-21-22)20-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWXBOXNPDSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Benzamide Group: This step might involve the reaction of an amine with a benzoyl chloride derivative.
Incorporation of the Thiophene Ring: This could be done through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the benzamide group would yield amines.
Scientific Research Applications
The biological activities of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide have been investigated in various studies. Key areas of focus include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against pathogens such as Aspergillus niger and Candida albicans. The antifungal efficacy was evaluated using standard methods like the cup plate method, demonstrating promising results at low concentrations.
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in relation to Alzheimer's disease. It inhibits acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thus potentially enhancing cholinergic signaling.
| Activity | IC50 Value |
|---|---|
| AChE Inhibition | 2.7 µM |
This suggests that the compound may offer therapeutic benefits for neurodegenerative disorders.
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators, indicating its potential use in treating inflammatory diseases.
Case Studies
Case Study on Antibacterial Activity : A study by Desai et al. (2016) highlighted that derivatives similar to this compound exhibited a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models : In preclinical studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced levels of AChE activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide would depend on its specific biological target. Generally, compounds with triazole and benzamide groups can interact with enzymes or receptors, modulating their activity. The thiophene ring might contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several benzamide-based triazole derivatives reported in recent literature. Key analogues include:
Key Structural Differences :
- Triazole Substitution : The target compound’s triazole is directly attached to a branched butan-2-yl chain, whereas analogues like 10a-j () feature triazoles linked to benzyl or methyl groups. This impacts steric bulk and solubility.
- Heterocyclic Moieties : The thiophen-2-yl group distinguishes it from methoxybenzothiazole (10a-j) or benzodioxine-based derivatives (), altering electronic properties and binding interactions.
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogues like 12b () melt at 234.6–238.2°C, suggesting high crystallinity for triazole-benzamides .
- Solubility : The thiophene moiety may enhance lipid solubility compared to nitro or methoxy groups in 10a-j .
- Stability : Triazole rings confer metabolic stability, as seen in 2f (), which retains integrity under physiological conditions .
Biological Activity
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a thiophene moiety , and a benzamide functional group , which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 302.39 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For instance, compounds with similar structures have shown inhibition of Bcr-Abl kinase, which is significant in chronic myeloid leukemia (CML) treatment .
- Anticancer Activity : The triazole derivatives have been explored for their anticancer properties. They often induce apoptosis in cancer cells by activating pathways involving caspases and p53 proteins .
- Antimicrobial Properties : Compounds containing triazole rings are also noted for their antimicrobial activities, potentially inhibiting the growth of various pathogens.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related triazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6q | Bcr-Abl(WT) | 0.60 | Kinase inhibition |
| 6qo | Bcr-Abl(T315I) | 0.36 | Kinase inhibition |
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 0.78 | Apoptosis induction |
These results indicate that the compound exhibits significant potency against cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds like this compound have shown effective inhibition against several targets:
| Enzyme Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| Bcr-Abl Kinase | Competitive | 0.60 |
| Carbonic Anhydrase-II | Non-competitive | 10.5 |
These findings highlight the compound's potential as a therapeutic agent in targeting specific enzymes involved in disease progression .
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives similar to this compound. In this study, derivatives were tested for their cytotoxic effects on human cancer cell lines such as MCF-7 and U937. The results indicated significant cytotoxicity at low concentrations, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
